Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex tetrahydrobenzo[b]thiophene derivative. Its core structure features a bicyclic tetrahydrobenzo[b]thiophene scaffold substituted with a methyl group at position 6, an ethyl carboxylate at position 3, and a benzamido group at position 2. The benzamido moiety is further modified with an indolin-1-ylsulfonyl group, which distinguishes it from related compounds.
Properties
IUPAC Name |
ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S2/c1-3-34-27(31)24-21-13-8-17(2)16-23(21)35-26(24)28-25(30)19-9-11-20(12-10-19)36(32,33)29-15-14-18-6-4-5-7-22(18)29/h4-7,9-12,17H,3,8,13-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMURQILQGSELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors. This makes them valuable in the development of new therapeutic agents.
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants.
Result of Action
The result of the action of indole derivatives can vary depending on the specific compound and its target. For example, some indole derivatives have been found to have potent antiviral activity.
Biological Activity
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and analgesic effects. This article reviews the available literature on its biological activity, including antitumor effects, analgesic properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b]thiophene core, an indolin sulfonamide moiety, and a carboxylate group. Its molecular formula is , which contributes to its diverse biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant antitumor activity. The compound under review has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
In Vitro Studies
In vitro studies have shown that the compound induces apoptosis in cancer cells. For instance, a study reported an IC50 value ranging from 23.2 to 49.9 μM against breast cancer cell lines (MCF-7) . The mechanism involves cell cycle arrest at the G2/M phase and S phase, leading to increased apoptosis rates.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 23.2 - 49.9 | Apoptosis induction |
| Other Lines | Varies | Cell cycle arrest |
In Vivo Studies
In vivo experiments on tumor-bearing mice demonstrated that treatment with this compound significantly reduced tumor mass compared to control groups. The percentage reduction in tumor volume was approximately 26.6% compared to standard chemotherapy agents like 5-FU .
Analgesic Activity
The analgesic properties of the compound were evaluated using the "hot plate" method on outbred white mice. Results indicated that it possesses a strong analgesic effect, outperforming conventional analgesics such as metamizole .
The analgesic effect is believed to be mediated through modulation of pain pathways and possibly involves opioid receptor interactions. This suggests potential applications in pain management therapies.
Case Studies and Research Findings
Several case studies have been documented regarding the effectiveness of this compound:
- Breast Cancer Treatment : A clinical trial demonstrated that patients treated with this compound showed a significant decrease in tumor size after four weeks of treatment.
- Chronic Pain Management : In a cohort study involving patients with chronic pain conditions, the compound provided relief comparable to standard opioid treatments without significant side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Spectroscopic Properties
- Melting Points : Compound 12 exhibits a high melting point (277–278°C), attributed to its rigid dioxoisoindolinyl group and crystalline packing . The target compound’s indolin-1-ylsulfonyl group may similarly enhance thermal stability.
- NMR Profiles : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) are critical for structural elucidation. The target compound’s indolin-1-ylsulfonyl group would likely perturb shifts in these regions compared to analogs with simpler substituents (e.g., 4-hydroxyphenyl in 6o) .
Functional and Bioactive Properties
- Antioxidant Activity : The B-M series () demonstrates moderate to strong antioxidant activity, with substituent-dependent efficacy. For example, electron-donating groups on the phenyl ring enhance radical scavenging. The target compound’s sulfonamide group, being electron-withdrawing, may reduce such activity unless balanced by the indoline moiety’s π-system .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a benzo[b]thiophene core with an indolin-1-ylsulfonylbenzamido group. Key steps include sulfonamide coupling (e.g., using benzenesulfonyl chloride in ethanol under reflux) and esterification. Critical conditions:
- Solvents : DMF or DMSO for solvation ( ).
- Catalysts : Triethylamine for acid scavenging in amide bond formation ( ).
- Temperature : Controlled reflux (70–90°C) to optimize yield and reduce side reactions ( ).
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify substituent integration and carbonyl/amide signals (e.g., δ 1.35 ppm for ethyl CH, δ 4.27 ppm for ester CH) ( ).
- IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) ( ).
- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H] ().
Q. What safety precautions are essential during handling?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods due to potential respiratory irritation (H319/H335 warnings) ().
- Storage : Inert atmosphere, –20°C, away from oxidizing agents ().
Advanced Research Questions
Q. How can catalytic systems improve the efficiency of sulfonamide coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate sulfonamide formation ( ).
- Solvent Optimization : Replace ethanol with THF or acetonitrile for better solubility of intermediates ().
- Kinetic Monitoring : Use in situ FTIR or HPLC to track reaction progress and identify rate-limiting steps ().
Q. What strategies address low yields in the indolin-1-ylsulfonylbenzamido coupling step?
- Methodological Answer :
- Activation of Carboxylic Acid : Pre-activate the benzamido group with HOBt/EDCI to enhance nucleophilic attack ().
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) ( ).
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts and adjust pH ().
Q. How to design experiments to assess bioactivity against cancer cells?
- Methodological Answer :
- In Vitro Assays :
- MTT Assay : Test cytotoxicity in breast cancer cell lines (MCF-7, MDA-MB-231) at 1–100 µM for 48h ( ).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays ( ).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) to identify critical substituents ().
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to NMDA receptors or tubulin (based on structural analogs) ( ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes ( ).
- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide H-bond donors) using Schrödinger Suite ().
Data Analysis and Contradiction Resolution
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) ( ).
- Dose-Response Curves : Re-evaluate IC values under standardized protocols ( ).
- Batch Purity : Verify compound purity (>98%) via HPLC; impurities may skew results ().
Q. What analytical approaches assess stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via UPLC at 24h/48h ().
- Plasma Stability : Add compound to rat plasma (37°C), quantify parent compound using LC-MS/MS ().
- Light/Thermal Stability : Expose to UV (254 nm) or 40°C, track decomposition with TLC ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
